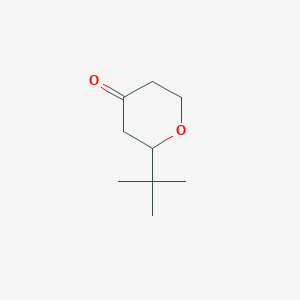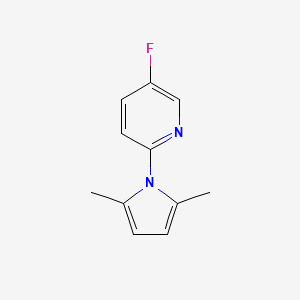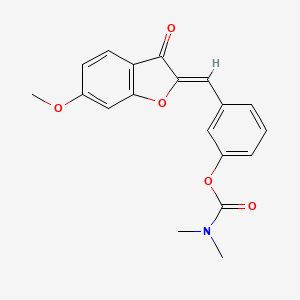
1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a type of azetidine derivative. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a four-membered azetidine ring, with sulfonyl groups attached to the 1 and 3 positions of the ring. The sulfonyl group at the 1 position would be further substituted with a 2-bromophenyl group, and the sulfonyl group at the 3 position would be substituted with an isobutyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the sulfonyl groups could potentially affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Polymerization
Synthesis of Heteroatom Substituted Aminopropane Derivatives : 1,3-Heteroatom substituted 2-aminopropane derivatives were prepared from 2-(bromomethyl)-1-sulfonylaziridines, demonstrating the utility of these compounds in synthesizing functionalized sulfonamides and other derivatives (D’hooghe et al., 2005).
Activated Monomer Polymerization : N-(methanesulfonyl)azetidine was shown to polymerize anionically via ring-opening, forming polymers with incorporated sulfonyl groups in the backbone. This research explores the application in polymer chemistry (Reisman et al., 2020).
Chemical Reactions and Building Blocks
Synthesis of Azetidines : Arylglycine derivatives were cyclized to azetidines using commercially available bromoethyl sulfonium triflate, showing the compound's potential as a building block in chemical synthesis (Fritz et al., 2012).
Ring Contraction Synthesis : The study demonstrates a one-pot nucleophilic addition-ring contraction process for creating α-carbonylated N-sulfonylazetidines, highlighting the versatility in synthesizing azetidine derivatives (Kern et al., 2014).
Formation of Novel Compounds : Research on the tandem annulation of 2-(2-(2-bromoethyl)phenyl)-1-sulfonylaziridines with 1,3-dicarbonyl compounds resulted in the formation of hexahydrobenz[e]isoindoles and 3-benzazepines, showcasing the synthetic potential of such compounds (Xing et al., 2018).
Applications in Antimicrobial Studies
Antimicrobial Pyrazolopyrimidines : A study synthesized pyrazolopyrimidines with phenylsulfonyl groups and evaluated them for antimicrobial activities, indicating the compound's relevance in developing potential antimicrobial agents (Alsaedi et al., 2019).
Synthesis of Antimicrobial Agents : Another study synthesized new heterocyclic compounds incorporating sulfamoyl moiety, which showed promising results as antimicrobial agents (Darwish et al., 2014).
Safety and Hazards
As with any chemical compound, handling “1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include risks associated with handling brominated or sulfonylated compounds .
Propiedades
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S2/c1-10(2)9-20(16,17)11-7-15(8-11)21(18,19)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUILTHNUOFNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone](/img/structure/B2567234.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2567235.png)




![3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2567246.png)


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2567250.png)
![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2567252.png)
![3-[(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2567254.png)
![2-{[(2H-indazol-6-yl)amino]methyl}phenol](/img/structure/B2567256.png)
